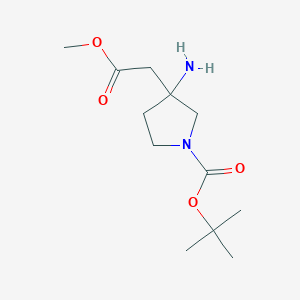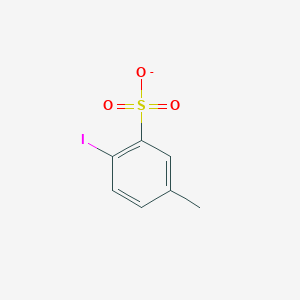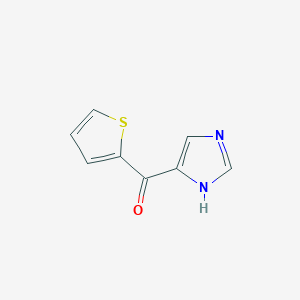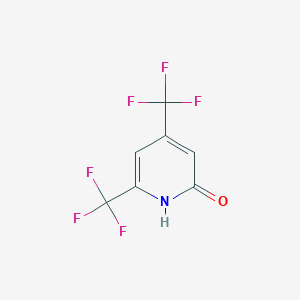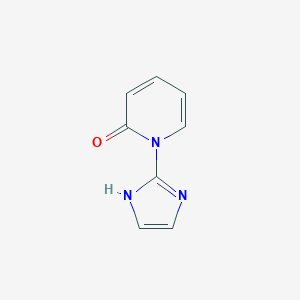
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one is an organic compound characterized by the presence of both imidazole and pyridine ringsIt typically appears as a colorless or light yellow crystalline solid and is slightly soluble in water but more soluble in organic solvents like ethanol and ether .
Métodos De Preparación
The synthesis of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one can be achieved through several methods. One common synthetic route involves the condensation reaction between pyridine and 2-cyano-2-propenol or 2-cyano-2-arylacetic acid . The reaction conditions typically require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes .
Comparación Con Compuestos Similares
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
2-(1H-Imidazol-2-yl)pyridine: This compound shares a similar structure but lacks the carbonyl group present in this compound.
2-(2-Pyridyl)imidazole: Another structurally related compound, differing in the position of the imidazole ring attachment.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study in contemporary research.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(1H-imidazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C8H7N3O/c12-7-3-1-2-6-11(7)8-9-4-5-10-8/h1-6H,(H,9,10) |
Clave InChI |
NSZCOHVHZCIRGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


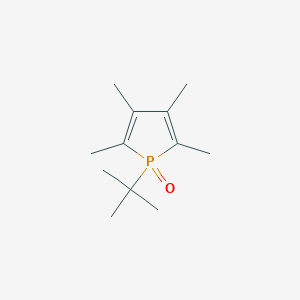
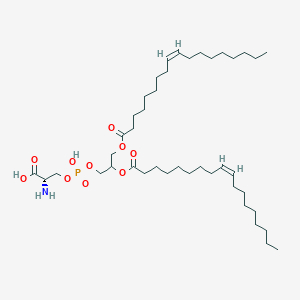

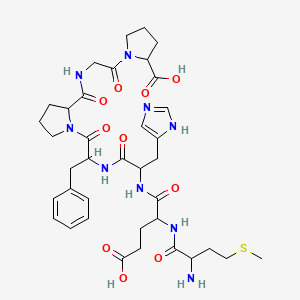
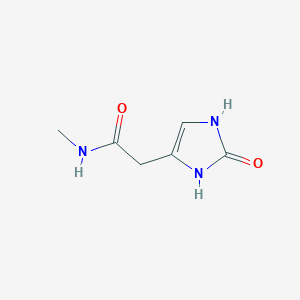

![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)

